3-Propanamidonaphthalene-2-carboxylic acid
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Overview
Description
3-Propanamidonaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
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Scientific Research Applications
HCA Receptor Agonism :
- 3-Propanamidonaphthalene-2-carboxylic acid derivatives have been investigated for their role as agonists for hydroxyl-carboxylic acid (HCA) receptors, particularly HCA2 receptors. These studies involve the synthesis of novel aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid to explore their potential in modulating the potency and selectivity of HCA2 receptor activation (Bobiļeva et al., 2014).
Fluorescent Labelling Agent for Carboxylic Acids :
- Research has been conducted on the use of derivatives of this compound as labelling agents for carboxylic acids in liquid chromatography. This includes the development of highly reactive ultraviolet and fluorescent labelling agents for the efficient detection of carboxylic acids (Yasaka et al., 1990).
Intermediate in Medicinal Chemistry :
- 3-Cyano-1-naphthalenecarboxylic acid, a compound related to this compound, has been utilized as an intermediate in the manufacture of tachykinin receptor antagonists. This highlights its importance in the synthesis of complex pharmaceutical compounds (Ashworth et al., 2003).
Synthesis of Polycondensation Compounds :
- The compound has been used in the synthesis of novel urazole containing 3-hydroxynaphthalene group, which is crucial in the preparation of new soluble poly(urea-urethane)s. This illustrates its role in the development of new materials with potential applications in various industries (Mallakpour & Rafiee, 2007).
Density Functional Theory and FTIR Spectroscopic Study :
- Density functional theory and FTIR spectroscopy have been employed to study the carboxyl group among various compounds, including those related to this compound. This type of research is fundamental in understanding the molecular structure and properties of such compounds (Ibrahim, Nada, & Kamal, 2005).
Preparation of New Binaphthol-Based Ligands :
- This compound has been involved in the development of enantiomerically pure tridentate ligands for enantioselective synthesis, demonstrating its significance in stereoselective chemical processes (Holakovský, Hovorka, & Stibor, 2000).
Propionic Acid Extraction in Chemical Industries :
- Its derivatives have been studied for their role in the extraction of propionic acid, an important carboxylic acid in chemical industries. This illustrates its potential application in industrial separation processes (Keshav, Wasewar, Chand, & Uslu, 2009).
Safety and Hazards
The safety information for 3-Propanamidonaphthalene-2-carboxylic acid includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 3-Propanamidonaphthalene-2-carboxylic acid are not mentioned in the search results, there is ongoing research into the use of similar compounds in various fields. For example, retinoids are being investigated for their use in cancer prevention and treatment , and adamantane and its derivatives are being used in the development of medicinal chemistry .
Properties
IUPAC Name |
3-(propanoylamino)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLQHOIZDJYLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.